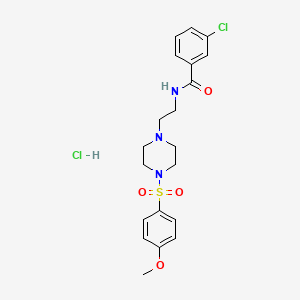

3-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

説明

“3-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride” is a synthetic small-molecule compound characterized by a benzamide backbone linked to a piperazine moiety substituted with a 4-methoxyphenylsulfonyl group. The hydrochloride salt enhances its solubility in polar solvents, a critical feature for pharmaceutical applications. Structurally, the compound combines a chloro-substituted benzamide (positioned at the 3rd carbon of the benzene ring) with a piperazine-ethyl spacer, which is further modified by a sulfonyl group attached to a 4-methoxybenzene ring.

Notably, piperazine derivatives are frequently utilized in drug design due to their conformational flexibility and ability to modulate pharmacokinetic properties . The 4-methoxyphenylsulfonyl group may contribute to metabolic stability or receptor-binding specificity, as sulfonamide and methoxy groups are common in bioactive molecules .

特性

IUPAC Name |

3-chloro-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O4S.ClH/c1-28-18-5-7-19(8-6-18)29(26,27)24-13-11-23(12-14-24)10-9-22-20(25)16-3-2-4-17(21)15-16;/h2-8,15H,9-14H2,1H3,(H,22,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJLMFOFGJTDSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC(=CC=C3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25Cl2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride typically involves multiple steps:

Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxybenzenesulfonyl chloride with piperazine to form 4-((4-methoxyphenyl)sulfonyl)piperazine.

Alkylation: The intermediate is then alkylated with 2-chloroethylamine to introduce the ethyl linker.

Amidation: The resulting product undergoes amidation with 3-chlorobenzoyl chloride to form the final benzamide structure.

Hydrochloride Salt Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize reaction conditions and minimize impurities.

化学反応の分析

Types of Reactions

Substitution Reactions: The chloro group on the benzamide ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

Substitution: Derivatives with various substituents replacing the chloro group.

Oxidation: Hydroxylated or demethylated products.

Reduction: Reduced forms of the methoxy group.

科学的研究の応用

Chemistry

In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 3-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is used to study the interactions of sulfonyl-containing compounds with biological macromolecules. It can act as a probe to investigate enzyme inhibition and receptor binding.

Medicine

Medically, this compound is explored for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, including enzymes and receptors, making it a candidate for drug development in areas such as oncology and neurology.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and pharmaceuticals. Its stability and solubility properties make it suitable for various applications, including as an intermediate in the production of active pharmaceutical ingredients.

作用機序

The mechanism of action of 3-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. These interactions can affect various cellular pathways, leading to therapeutic effects.

類似化合物との比較

Key Observations :

- Halogenation (Cl, F) is prevalent across analogs but serves divergent purposes: chloro in the target compound may enhance lipophilicity, while fluorine in Diflufenican improves herbicidal activity .

Pharmaceutical Analogs with Piperazine Moieties

Piperazine-containing compounds are prominent in pharmaceuticals. For example:

- 2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Dihydrochloride : A dihydrochloride salt with a 4-chlorophenyl-piperazine group, used as a reference standard in quality control . This compound shares the chlorophenyl and piperazine motifs but lacks the sulfonyl linkage, underscoring the target compound’s hybrid sulfonamide-benzamide design.

- 2-Bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride: A brominated analog of the target compound, where bromine replaces chlorine at the benzamide position. This minor substitution could alter receptor-binding affinity or metabolic stability .

Key Observations :

- The 4-methoxyphenylsulfonyl group in the target compound and its brominated analog may improve solubility and stability compared to non-sulfonylated analogs .

- The absence of reported pesticidal or therapeutic uses for the target compound contrasts with its structural relatives, suggesting it may be a novel candidate for preclinical evaluation.

生物活性

3-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride, a complex organic compound, has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological effects, molecular interactions, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C18H21ClN4O3S

- Molecular Weight : 396.9 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F)N(C)C

Structural Features

The compound features several key structural components:

- Piperazine Ring : Contributes to the biological activity through its ability to interact with various receptors.

- Sulfonyl Group : Enhances solubility and biological activity.

- Methoxyphenyl Substituent : May influence the binding affinity to specific targets.

Pharmacological Effects

Research indicates that this compound exhibits significant biological activities:

-

Dopamine D4 Receptor Modulation :

- The compound acts as a selective ligand for dopamine D4 receptors, which are implicated in various neuropsychiatric disorders.

- Studies have shown that it can modulate receptor activity, potentially offering therapeutic benefits for conditions like schizophrenia and ADHD .

- Inhibition of Acetylcholinesterase :

- Antitumor Activity :

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Receptor Binding : The unique structural features allow for high-affinity binding to dopamine D4 receptors and possibly other neurotransmitter systems.

- Enzyme Inhibition : The sulfonyl and piperazine moieties may facilitate interactions with active sites of enzymes like acetylcholinesterase .

Study 1: Dopamine D4 Receptor Interaction

In a study examining the binding affinity of various compounds to dopamine D4 receptors, this compound showed a significant reduction in receptor activity at nanomolar concentrations, indicating its potential as a therapeutic agent for disorders involving dopaminergic dysregulation .

Study 2: Acetylcholinesterase Inhibition

A virtual screening study identified several piperazine derivatives as potent inhibitors of acetylcholinesterase. The compound demonstrated competitive inhibition with an IC50 value significantly lower than that of traditional inhibitors, suggesting its potential utility in treating Alzheimer's disease .

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Chloro-N-(3-methoxyphenyl)benzamide | Structure | Moderate antitumor activity |

| N-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide | Structure | Selective dopamine D4 receptor ligand |

| 3-Acetoxy-2-methyl-N-(phenyl)benzamide | Structure | Antitumor effects observed |

Q & A

Basic: What are the key synthetic routes for synthesizing 3-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves:

- Step 1: Condensation of 3-chlorobenzoyl chloride with a piperazine derivative (e.g., 4-((4-methoxyphenyl)sulfonyl)piperazine) in the presence of a coupling agent like HBTU or EDCI under inert conditions .

- Step 2: Alkylation of the secondary amine using 2-chloroethylamine hydrochloride, followed by HCl salt formation .

- Purity Optimization: Use column chromatography (e.g., silica gel with gradient elution from dichloromethane to 10% methanol) and recrystallization (ethanol/water mixtures) to achieve >95% purity. Monitor intermediates via TLC and confirm final product purity via HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Confirm regiochemistry of the sulfonylpiperazine and benzamide moieties. Key signals include:

- Mass Spectrometry (ESI-MS): Validate molecular weight (e.g., [M+H]+ expected at ~534.5 g/mol based on analogous structures) .

- Melting Point Analysis: Compare observed mp (e.g., 153–158°C) with literature to assess crystallinity and impurities .

Advanced: How do structural modifications (e.g., chloro vs. methoxy substituents) on the benzamide or piperazine moieties influence biological activity?

Methodological Answer:

- Benzamide Substituents:

- Piperazine Modifications:

- Sulfonyl groups (e.g., 4-methoxyphenylsulfonyl) improve selectivity for kinase or GPCR targets, while bulkier groups (e.g., benzyl) may reduce CNS penetration .

- Experimental Design: Use SAR libraries with systematic substituent variations, followed by in vitro assays (e.g., IC50 in cell-based models) .

Advanced: How can researchers resolve contradictions in reported solubility data across studies?

Methodological Answer:

- Standardize Solvent Systems: Test solubility in buffered solutions (e.g., PBS at pH 7.4) and DMSO, noting temperature and agitation methods .

- Analytical Validation: Use dynamic light scattering (DLS) to detect aggregates and HPLC to quantify dissolved fractions .

- Case Example: Discrepancies in aqueous solubility (e.g., 0.1 mg/mL vs. 0.5 mg/mL) may arise from polymorphic forms. Characterize crystalline vs. amorphous phases via XRD .

Advanced: What methodologies are recommended for assessing enantiomeric purity in chiral analogs of this compound?

Methodological Answer:

- Chiral HPLC: Use a Chiralpak AD-H column with hexane/isopropanol (80:20) to separate enantiomers. Retention times and peak areas quantify enantiomeric excess (e.g., >99% ee) .

- Optical Rotation: Measure specific rotation (e.g., [α]25D +60° to +76° for S-configurated analogs) and compare with literature .

- Stereochemical Confirmation: Perform X-ray crystallography on single crystals to unambiguously assign absolute configuration .

Basic: What in vitro models are suitable for preliminary pharmacological profiling?

Methodological Answer:

- Cell-Based Assays:

- Membrane Permeability: Perform Caco-2 monolayer assays to predict oral bioavailability .

Advanced: How can researchers address low yields in the final alkylation step during scale-up?

Methodological Answer:

- Reaction Optimization:

- Workup Strategies:

- Extract unreacted starting materials with ethyl acetate before salt formation.

- Use fractional distillation for solvent recovery .

Advanced: What computational tools are effective for predicting metabolic liabilities?

Methodological Answer:

- Metabolism Prediction:

- Use Schrödinger’s ADMET Predictor or StarDrop to identify labile sites (e.g., sulfonylpiperazine cleavage) .

- Validate with human liver microsome (HLM) assays, monitoring NADPH-dependent degradation via LC-MS/MS .

- Structural Mitigation: Introduce deuterium at benzylic positions or replace metabolically labile methoxy groups with fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。